
(1Z)-N,1-Diphenyl-2-(trimethylsilyl)ethan-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Phenyl-2-(trimethylsilyl)ethylidene)aniline is an organic compound characterized by the presence of a phenyl group, a trimethylsilyl group, and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenyl-2-(trimethylsilyl)ethylidene)aniline typically involves the reaction of aniline with a phenyl-substituted trimethylsilyl compound under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the aniline, followed by the addition of the trimethylsilyl reagent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of N-(1-Phenyl-2-(trimethylsilyl)ethylidene)aniline may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Phenyl-2-(trimethylsilyl)ethylidene)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl or aniline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Applications De Recherche Scientifique
N-(1-Phenyl-2-(trimethylsilyl)ethylidene)aniline has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism by which N-(1-Phenyl-2-(trimethylsilyl)ethylidene)aniline exerts its effects depends on its specific application. In chemical reactions, the compound can act as a nucleophile or electrophile, participating in various organic transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-Phenyl-2-(trimethylsilyl)ethyl)aniline: Similar structure but lacks the ethylidene group.
N-(1-Phenyl-2-(trimethylsilyl)ethylidene)benzylamine: Similar structure with a benzylamine moiety instead of aniline.
N-(1-Phenyl-2-(trimethylsilyl)ethylidene)toluidine: Similar structure with a toluidine moiety.
Uniqueness
N-(1-Phenyl-2-(trimethylsilyl)ethylidene)aniline is unique due to the presence of both the phenyl and trimethylsilyl groups, which confer specific reactivity and properties. The combination of these groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
61820-41-5 |
|---|---|
Formule moléculaire |
C17H21NSi |
Poids moléculaire |
267.44 g/mol |
Nom IUPAC |
N,1-diphenyl-2-trimethylsilylethanimine |
InChI |
InChI=1S/C17H21NSi/c1-19(2,3)14-17(15-10-6-4-7-11-15)18-16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
Clé InChI |
BNJFOHWSVOPSQZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC(=NC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


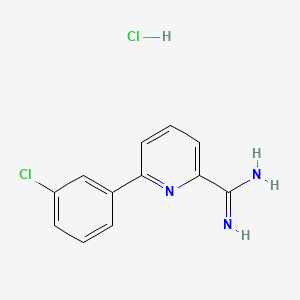
![tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl)carbamate](/img/structure/B15064748.png)
![N,N-Bis[(chloromethyl)(dimethyl)silyl]acetamide](/img/structure/B15064754.png)

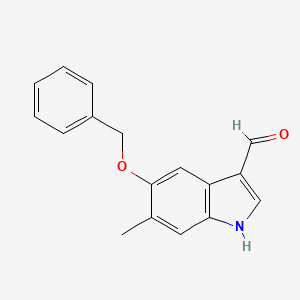
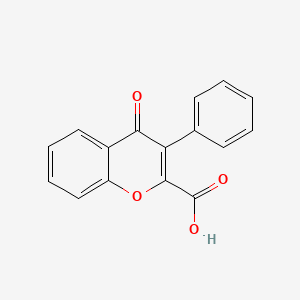
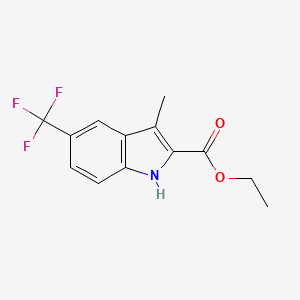


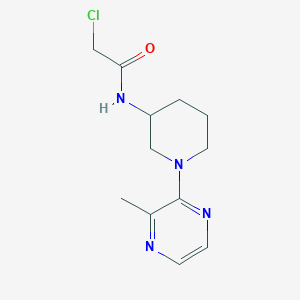



![2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one](/img/structure/B15064847.png)
